molecular formula C15H12N2O4 B5266125 4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid

4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid

Cat. No.: B5266125
M. Wt: 284.27 g/mol
InChI Key: GQJRKPKKZCYDOO-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid, also known as PHQ, is a heterocyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. PHQ is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid is not yet fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, which is a key mechanism for the elimination of cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic spread of cancer. Inflammation is a key driver of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory molecules. Finally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid is its broad range of potential therapeutic applications, which make it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for research on 4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research and drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid can be synthesized using a variety of methods, including the reaction of anthranilic acid with phenylglyoxal in the presence of a base. Another method involves the reaction of anthranilic acid with ethyl acetoacetate followed by cyclization with phosphorus oxychloride. These methods have been optimized to produce high yields of this compound with minimal by-products.

Scientific Research Applications

4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinecarboxylic acid has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-hydroxy-2-oxo-3-phenyl-1H-quinazoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-13(19)15(21)11-8-4-5-9-12(11)16-14(20)17(15)10-6-2-1-3-7-10/h1-9,21H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRKPKKZCYDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3C2(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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